[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylbutan-2-yl)amine
Description
(1-Methyl-1H-pyrrol-2-yl)methylamine is a secondary amine featuring a 1-methylpyrrole moiety linked via a methylene bridge to a bulky 2-methylbutan-2-yl (tert-pentyl) group. Its molecular formula is C₁₁H₂₀N₂, with a molecular weight of 180.29 g/mol (calculated based on structural analogs in –14). The compound’s structure combines aromaticity from the pyrrole ring and steric hindrance from the branched alkyl chain, which may influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-methyl-N-[(1-methylpyrrol-2-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H20N2/c1-5-11(2,3)12-9-10-7-6-8-13(10)4/h6-8,12H,5,9H2,1-4H3 |
InChI Key |
YPRIULNRZXLNTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=CN1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrol-2-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-methylbutan-2-ylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrrol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
(1-Methyl-1H-pyrrol-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (1-Methyl-1H-pyrrol-2-yl)methylamine with structurally related compounds, focusing on substituent effects, molecular properties, and synthetic approaches:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Properties/Applications | Reference |
|---|---|---|---|---|---|---|
| (1-Methyl-1H-pyrrol-2-yl)methylamine | 2-methylbutan-2-yl | C₁₁H₂₀N₂ | 180.29 | ≥95%* | High steric hindrance; potential for catalysis or medicinal chemistry | [12, 13] |
| N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine | Isopropyl | C₈H₁₆N₂ | 154.24 | N/A | Lower molecular weight; synthesized via acetonitrile reflux | [7] |
| [(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine | Cyclopropylmethyl | C₁₀H₁₆N₂ | 164.25 | ≥95% | Enhanced rigidity from cyclopropane; lab-scale availability | [9] |
| (1-Methyl-1H-pyrrol-2-yl)methylamine | Propenyl | C₉H₁₄N₂ | 150.22 | 95% | Unsaturated chain; potential for polymer chemistry | [11] |
| (1-Methyl-1H-pyrrol-2-yl)methylamine | Pentyl | C₁₁H₂₂N₂ | 182.31 | N/A | Linear alkyl chain; higher lipophilicity | [12] |
*Purity inferred from analogs in and .
Substituent Effects on Physicochemical Properties
- Steric Bulk : The 2-methylbutan-2-yl group imparts significant steric hindrance compared to linear (pentyl) or smaller (isopropyl) substituents. This may reduce nucleophilicity but enhance selectivity in reactions .
- Lipophilicity : Branched alkyl chains (e.g., 2-methylbutan-2-yl) generally increase lipophilicity compared to cyclic (cyclopropylmethyl) or unsaturated (propenyl) groups, influencing solubility and membrane permeability .
- Synthetic Accessibility : Linear alkyl derivatives (e.g., pentyl) are often synthesized via straightforward alkylation, while bulky or cyclic substituents may require specialized reagents or conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
